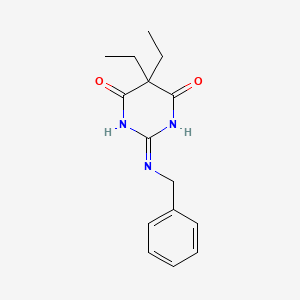
4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((phenylmethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((phenylmethyl)amino)- is a chemical compound with a complex structure that includes a pyrimidinedione core, diethyl groups, and a phenylmethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((phenylmethyl)amino)- typically involves the reaction of barbituric acid derivatives with appropriate amines. One common method includes the condensation of 5,5-diethylbarbituric acid with benzylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((phenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidinedione derivatives.
Applications De Recherche Scientifique
4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((phenylmethyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including as an anticonvulsant or sedative.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((phenylmethyl)amino)- involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by mimicking the substrate or binding to the active site, leading to a decrease in enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Diethylbarbituric acid: A precursor in the synthesis of the compound.
Phenobarbital: A barbiturate with similar structural features but different pharmacological properties.
Thiopental: Another barbiturate used as an anesthetic.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((phenylmethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
100950-23-0 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
2-benzylimino-5,5-diethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H19N3O2/c1-3-15(4-2)12(19)17-14(18-13(15)20)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,19,20) |
Clé InChI |
TVALHCOEXGZJKN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=NCC2=CC=CC=C2)NC1=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)
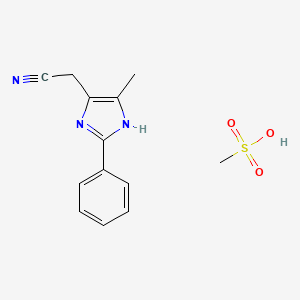
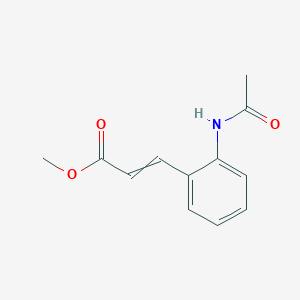
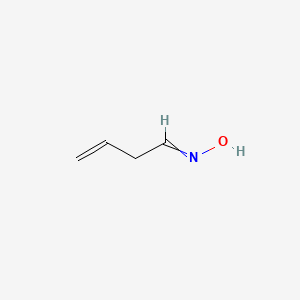
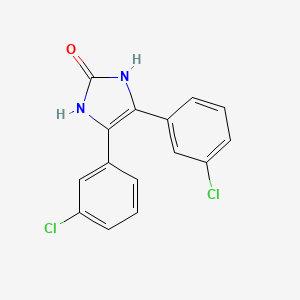
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
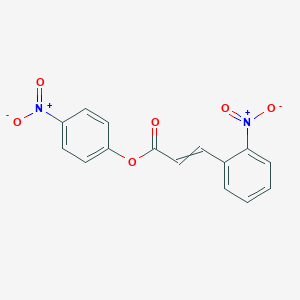
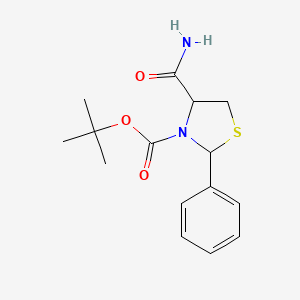
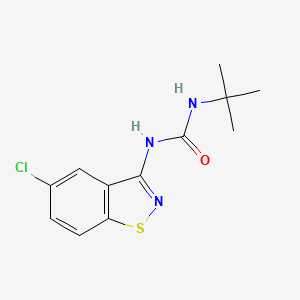
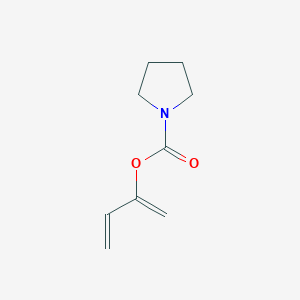
![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
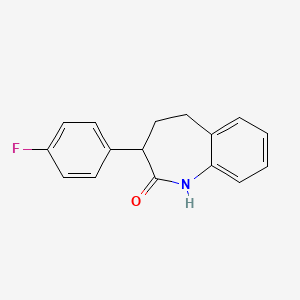
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
